(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Description
The compound "(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline" represents a multicomponent system likely designed for catalytic or synthetic applications. Below is a detailed breakdown of its constituents:
- Methanesulfonic acid (MSA): A strong organic acid (pKa ≈ -1.9) used as a catalyst or proton source, notable for its non-oxidizing properties and solubility in organic media .
- Palladium: A transition metal widely employed in cross-coupling reactions (e.g., Suzuki, Heck) due to its versatile redox chemistry.
- 2-Phenylaniline: An aromatic amine that may act as a substrate, ligand modifier, or intermediate in catalytic cycles.
This system likely synergizes the ligand’s coordination strength, MSA’s acidic activation, palladium’s catalytic activity, and 2-phenylaniline’s reactivity.
Properties
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXQGGFJCNBWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H41N2O4P2PdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602922-03-1 | |
| Record name | 4,6-bis(diphenylphosphanyl)-10H-phenoxazine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline typically involves multiple steps. The process begins with the preparation of the ligand, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , which is then complexed with palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as column chromatography or recrystallization. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can be reduced back to its original state or to other lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the presence of a base, such as triethylamine, and are carried out in solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while reduction reactions could produce palladium(0) complexes. Substitution reactions typically result in the formation of new palladium-ligand complexes.
Scientific Research Applications
Catalytic Properties
The compound exhibits notable catalytic activity in various organic reactions, particularly:
- Cross-Coupling Reactions : It is effective in Suzuki-Miyaura and Heck reactions, which are essential for synthesizing complex organic molecules.
Case Study: Catalytic Efficiency
A study demonstrated that the compound could effectively catalyze the formation of biaryl compounds through Suzuki coupling reactions with high yields and selectivity. This highlights its potential as a powerful catalyst in organic synthesis.
Medicinal Applications
Research indicates potential applications in drug development, particularly in synthesizing complex pharmaceutical compounds. The unique ligand structure enhances the compound's reactivity and selectivity, making it valuable for creating new therapeutic agents.
Case Study: Drug Development
In a recent investigation, the compound was employed as a catalyst in synthesizing an anti-cancer agent, showcasing its potential in pharmaceutical applications. Its ability to facilitate complex chemical transformations makes it an attractive candidate for drug synthesis.
Industrial Applications
In addition to its use in academic research, this compound has significant industrial applications:
- Fine Chemicals Production : It is used in producing fine chemicals and materials, including polymers.
- Advanced Materials for Electronics : The compound's properties make it suitable for developing advanced materials used in electronic devices.
Mechanism of Action
The mechanism by which (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline exerts its effects is primarily through its role as a catalyst. The palladium center facilitates various chemical transformations by providing a site for the reactants to come together and react more efficiently. The ligands stabilize the palladium center and can influence the reactivity and selectivity of the catalyst. Molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis processes.
Comparison with Similar Compounds
Key Findings :
- MSA’s non-oxidative nature prevents undesired side reactions (e.g., sulfonation) in acid-catalyzed esterifications, outperforming H₂SO₄ .
- Its high solubility in polar aprotic solvents (e.g., acetonitrile) enables homogeneous catalysis, unlike HCl, which forms gaseous byproducts .
- Marine bacteria degrade MSA into CO₂ and sulfite, enhancing its eco-profile compared to persistent sulfonic acids .
Palladium vs. Other Transition Metal Catalysts
Palladium’s efficacy in cross-coupling reactions is benchmarked against nickel and platinum:
| Property | Palladium | Nickel | Platinum |
|---|---|---|---|
| Redox Potential (E°) | Moderate | Low | High |
| Air Stability | Sensitive to O₂ | Pyrophoric | Stable |
| Ligand Dependence | High (e.g., phosphines) | Moderate | Low |
| Cost | High | Low | Very High |
Key Findings :
- Palladium’s compatibility with phosphine ligands (e.g., the phenoxazine-derived ligand in this system) enhances catalytic turnover in aryl-aryl couplings .
- Nickel, though cheaper, requires stringent anhydrous conditions and exhibits lower functional group tolerance .
(6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane vs. Common Phosphine Ligands
This ligand’s phenoxazine core and dual phosphine donors offer distinct advantages over monodentate (e.g., PPh₃) and bidentate (e.g., dppe) ligands:
| Property | Phenoxazine Ligand | PPh₃ | dppe |
|---|---|---|---|
| Denticity | Bidentate | Monodentate | Bidentate |
| Steric Bulk | High (rigid backbone) | Moderate | Moderate |
| Electronic Modulation | Strong π-acceptance | Weak | Moderate |
| Stability Under Acid | Resistant (aromatic core) | Degrades | Degrades |
Key Findings :
- The rigid phenoxazine scaffold improves thermal stability and prevents ligand dissociation in acidic media (e.g., with MSA) .
2-Phenylaniline vs. Substituted Anilines
2-Phenylaniline’s electronic and steric properties differ from simpler aniline derivatives:
| Property | 2-Phenylaniline | Aniline | 4-Methoxyaniline |
|---|---|---|---|
| Steric Hindrance | High (ortho-substituent) | Low | Moderate |
| Electron Density | Moderate (donor) | Moderate | High (donor) |
| Application | Bulky substrates | Simple amines | Electron-rich couplings |
Key Findings :
- The ortho-phenyl group in 2-phenylaniline impedes undesired side reactions (e.g., dimerization) in palladium-mediated aminations .
- Its moderate electron density balances reactivity and stability in acidic conditions .
Biological Activity
The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organometallic compound that demonstrates significant biological activity, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of palladium, a transition metal known for its catalytic properties. The molecular formula is with a molecular weight of approximately 922.3 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 922.3 g/mol |
| CAS Number | 1602922-03-1 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the ligand (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , followed by complexation with palladium. Key reaction conditions include:
- Inert Atmosphere : Nitrogen or argon to prevent oxidation.
- Solvents : Commonly dichloromethane or toluene.
- Temperature : Elevated temperatures are often required for complete formation.
Reactions may also involve oxidation and reduction processes, utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .
Catalytic Properties
The compound exhibits notable catalytic activity in various organic reactions, particularly:
- Cross-Coupling Reactions : Such as Suzuki-Miyaura and Heck reactions, which are pivotal in synthesizing complex organic molecules.
- Biochemical Assays : Its catalytic properties are being explored in developing new biochemical assays that can facilitate drug discovery processes.
Medicinal Applications
Research indicates potential applications in drug development, particularly in synthesizing complex pharmaceutical compounds. The unique ligand structure enhances the compound's reactivity and selectivity, making it valuable in creating new therapeutic agents .
Case Studies
- Catalytic Efficiency : A study demonstrated that the compound could effectively catalyze the formation of biaryl compounds through Suzuki coupling reactions with high yields and selectivity.
- Drug Development : In a recent investigation, the compound was employed as a catalyst in synthesizing an anti-cancer agent, showcasing its potential in pharmaceutical applications.
- Environmental Impact : Research highlighted its role in reducing toxic byproducts during chemical synthesis, indicating a lower environmental footprint compared to traditional methods .
Comparison with Similar Compounds
The compound is compared with other palladium-based catalysts like Palladium(II) acetate and N-XantPhos derivatives. Its unique ligand structure provides specific electronic and steric properties that enhance its catalytic activity more effectively than many traditional catalysts .
| Compound | Type | Unique Features |
|---|---|---|
| Palladium(II) acetate | Palladium catalyst | Widely used but less selective |
| N-XantPhos | Organophosphine ligand | Good for cross-coupling but limited scope |
| (6-diphenylphosphanyl...) | Organometallic complex | High selectivity and efficiency in reactions |
Q & A
Q. What experimental techniques are critical for characterizing the palladium-phosphine complex in this system?
Key methods include:
- X-ray crystallography to resolve the coordination geometry of the palladium center and ligand arrangement .
- ³¹P NMR spectroscopy to monitor phosphine ligand binding and stability under reaction conditions .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for the phenoxazine-phosphine ligand, which may decompose above 300°C in oxidative environments .
- Mass spectrometry to confirm molecular weight and ligand dissociation pathways .
Q. How does methanesulfonic acid influence the reactivity of palladium in catalytic systems involving 2-phenylaniline?
Methanesulfonic acid acts as a proton source and counterion stabilizer:
- It facilitates substrate activation by protonating intermediates (e.g., amine groups in 2-phenylaniline), enhancing electrophilicity for cross-coupling .
- Acid concentration must be optimized to avoid ligand protonation, which could destabilize the palladium complex .
Q. What are the standard synthetic routes for preparing the phenoxazine-phosphine ligand?
- Buchwald-Hartwig amination or Ullmann coupling to introduce diphenylphosphine groups onto the phenoxazine backbone .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate sterically hindered phosphine ligands .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported catalytic activities of this palladium complex?
Conflicting data (e.g., turnover frequency variations) may arise from solvent effects or ligand lability. Strategies include:
- Density Functional Theory (DFT) to model transition states and identify rate-limiting steps under different conditions .
- Microkinetic analysis to correlate experimental turnover numbers with predicted activation barriers for steps like oxidative addition or reductive elimination .
Q. What experimental controls are essential to distinguish homogeneous vs. heterogeneous palladium catalysis in this system?
- Mercury poisoning tests : Addition of Hg(0) inhibits heterogeneous Pd nanoparticles but not molecular catalysts .
- Dynamic light scattering (DLS) to detect nanoparticle formation during reactions .
- Ligand-stoichiometry studies : Excess free ligand suppresses nanoparticle formation, stabilizing homogeneous catalysis .
Q. How can spectroscopic methods elucidate the role of 2-phenylaniline in stabilizing palladium intermediates?
- In situ UV-Vis spectroscopy to track palladium oxidation state changes (e.g., Pd⁰ to Pd²⁺) during catalytic cycles .
- EPR spectroscopy to detect radical intermediates formed via electron transfer between 2-phenylaniline and palladium .
Q. What strategies mitigate ligand decomposition in high-temperature reactions?
- Ligand backbone fluorination to enhance thermal and oxidative stability .
- Low-coordinating solvents (e.g., toluene) to reduce ligand-solvent interactions that promote degradation .
Methodological Guidance
- Data Interpretation : Use Arrhenius plots to differentiate between kinetic and thermodynamic control in catalytic cycles .
- Contradiction Resolution : Combine multivariate analysis (e.g., PCA) with mechanistic studies to isolate variables (e.g., acid concentration, ligand ratio) affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
